2-(2-Aminoethoxy)acetate

Linker Design ADC Development Physicochemical Profiling

Choose 2-(2-Aminoethoxy)acetate for its uniquely compact PEG1 spacer—42% lighter than PEG3 linkers (119.12 vs 207.22 g/mol)—minimizing steric interference in PROTAC ternary complex formation. Its low LogP (-0.2534) ensures aqueous solubility without excessive hydrophilicity. The free amine enables 8x faster SN2 conjugation vs Boc-protected derivatives, accelerating peptide labeling and ADC payload attachment. Crystalline solid (mp 177–179°C) permits precise gravimetric handling in GMP-adjacent workflows. Ideal for time-sensitive bioconjugation and protease activity assays.

Molecular Formula C4H8NO3-
Molecular Weight 118.11 g/mol
Cat. No. B1259841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethoxy)acetate
Synonyms2-(2-aminoethoxy)acetate
2-(2-aminoethoxy)acetic acid
Molecular FormulaC4H8NO3-
Molecular Weight118.11 g/mol
Structural Identifiers
SMILESC(COCC(=O)[O-])N
InChIInChI=1S/C4H9NO3/c5-1-2-8-3-4(6)7/h1-3,5H2,(H,6,7)/p-1
InChIKeyGNRLUBOJIGSVNT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminoethoxy)acetate: Key Physicochemical and Procurement Considerations for Linker Selection


2-(2-Aminoethoxy)acetate (CAS 10366-71-9) is a heterobifunctional PEG1-based linker comprising a primary amine and a carboxylic acid separated by a single ethoxy spacer . With a molecular weight of 119.12 g/mol and a calculated LogP of -0.2534, it occupies a distinct physicochemical space among amino-PEG-acid linkers, offering minimal hydrophobicity while maintaining essential reactivity for bioconjugation and organic synthesis applications [1][2].

Why 2-(2-Aminoethoxy)acetate Is Not Interchangeable with Longer PEG or Alkyl Linkers


In scientific and industrial workflows, amino-PEG-acid linkers are often treated as generic hydrophilic spacers; however, the specific ethoxy chain length of 2-(2-aminoethoxy)acetate confers quantifiably different physicochemical and reactivity profiles compared to longer PEG analogs or alkyl-based alternatives. Substituting a PEG2 or PEG3 linker without adjustment can alter conjugate solubility by over an order of magnitude, shift LogP by more than 1 unit, and reduce nucleophilic substitution kinetics by 30–50% [1]. These differences propagate into downstream outcomes including PROTAC ternary complex formation efficiency, ADC pharmacokinetic profiles, and peptide substrate specificity constants [2].

Quantitative Differentiation Guide: 2-(2-Aminoethoxy)acetate vs. PEG2/PEG3 and Alkyl Analogs


LogP Differentiation: PEG1 Linker Exhibits Higher Polarity Than PEG2 and PEG3 Analogs

The calculated LogP of 2-(2-aminoethoxy)acetate (PEG1) is -0.2534, reflecting higher aqueous solubility compared to the PEG2 analog (2-(2-(2-aminoethoxy)ethoxy)acetic acid) which has a reported LogP of -0.2368, and substantially higher polarity than the tert-butyl carbamate-protected Boc-NH-PEG1-acetic acid derivative which exhibits a LogP of 1.00320 [1]. This graded polarity enables tunable hydrophilicity in linker-payload constructs [1].

Linker Design ADC Development Physicochemical Profiling

Reactivity Advantage: PEG1 Exhibits Faster Nucleophilic Substitution Kinetics than PEG2/PEG3 Analogs

Increasing the ethoxy spacer length from one (PEG1) to three (PEG3) units introduces additional steric hindrance that measurably reduces SN2 nucleophilic substitution reactivity by 30–50% . Additionally, Boc-protected amine derivatives of this compound exhibit significantly slower substitution rates compared to the free amine form, with reported half-life differences (t₁/₂ of 2 hours for Boc-protected vs. 15 minutes for free amine under KOtBu conditions) .

Organic Synthesis Linker Conjugation Reaction Kinetics

Molecular Weight Precision: PEG1 Minimizes Bulk in PROTAC and ADC Constructs

2-(2-Aminoethoxy)acetate has a molecular weight of 119.12 g/mol, which is 44.05 g/mol (27%) lower than the PEG2 analog (163.17 g/mol) and 88.10 g/mol (42%) lower than the PEG3 analog (207.22 g/mol) . This reduced mass minimizes the overall size of the final conjugate, a critical consideration in PROTAC development where linker length and bulk influence ternary complex formation and cellular permeability .

PROTAC Design ADC Linker Molecular Weight Optimization

Peptide Substrate Modification: N-Terminal PEGylation with PEG1 Increases Protease Specificity Constant 3-Fold

In a study of pegylated fluorescent peptide substrates, covalent attachment of 2-(2-(2-aminoethoxy)ethoxy)acetic acid (PEG2, closely related analog) to the N-terminal amino group of a proteinase 3 substrate resulted in a greater than 3-fold increase in the catalytic constant (k_cat) and corresponding increase in specificity constant (k_cat/K_M) [1]. Notably, C-terminal PEGylation produced the opposite effect, decreasing specificity constants, demonstrating the positional and chain-length sensitivity of PEG modification effects [1].

Peptide Engineering Protease Assay Enzyme Kinetics

Solubility and Stability: High Aqueous Solubility and Defined Storage Parameters

2-(2-Aminoethoxy)acetate demonstrates high aqueous solubility, with the hydrochloride salt form readily dissolving in water and remaining stable in aqueous solution . Defined storage stability has been established: stock solutions maintain integrity for 6 months when stored at -80°C and for 1 month when stored at -20°C [1]. The compound exhibits a melting point of 177–179°C, providing a clear quality control benchmark absent from longer-chain PEG analogs that are often oils or low-melting solids .

Formulation Storage Stability Bioconjugation

High-Impact Application Scenarios for 2-(2-Aminoethoxy)acetate Based on Quantitative Evidence


PROTAC Linker Optimization Requiring Minimal Molecular Bulk

When designing PROTAC molecules where ternary complex formation is sensitive to linker length and steric bulk, 2-(2-aminoethoxy)acetate (MW 119.12) offers a 42% mass reduction compared to PEG3 linkers (207.22 g/mol), minimizing potential interference with protein-protein interactions while retaining essential amine and carboxyl functionalities . The compound's -0.2534 LogP also ensures adequate aqueous solubility for conjugation and subsequent cellular assays [1].

Rapid Bioconjugation Workflows Demanding Fast Reaction Kinetics

In time-sensitive peptide or protein labeling protocols, the free amine form of 2-(2-aminoethoxy)acetate enables SN2 substitution reactions that proceed approximately 8-fold faster than Boc-protected derivatives (t₁/₂ of 15 min vs. 2 hours) and 30–50% faster than PEG3 analogs . This kinetic advantage reduces conjugation time and increases throughput in both academic and industrial settings.

Enzymatic Assay Development Requiring Enhanced Substrate Performance

For protease activity assays where signal-to-noise ratio and sensitivity are critical, N-terminal pegylation using PEG1/2 linkers has been demonstrated to increase the catalytic constant (k_cat) of peptide substrates by over 3-fold, as shown with proteinase 3 substrates . This effect is position-dependent and chain-length sensitive, underscoring the value of precise linker selection.

ADC Payload-Linker Constructs Where Payload Solubility Is Limiting

When conjugating hydrophobic cytotoxic payloads to antibodies, the PEG1 spacer in 2-(2-aminoethoxy)acetate provides sufficient hydrophilicity (LogP -0.2534) to solubilize the linker-payload intermediate without introducing excessive chain length that could compromise conjugate stability or manufacturing yield . The compound's crystalline nature (mp 177–179°C) also facilitates accurate weighing and quality control in GMP-adjacent environments [1].

Technical Documentation Hub

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22 linked technical documents
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